Iodopropamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

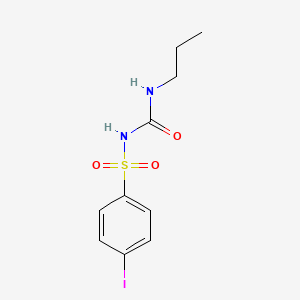

Iodopropamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13IN2O3S and its molecular weight is 368.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Imaging Applications

Iodopropamide is predominantly utilized for its radiopaque properties, allowing for enhanced visibility of internal organs during imaging procedures. It is especially effective in:

- Intravenous Urography (IVU) : Used to visualize the urinary tract.

- Angiography : Employed to visualize blood vessels and identify vascular diseases.

- Cholecystography : Aids in the examination of the gallbladder.

Table 1: Key Applications of this compound

| Application | Purpose | Imaging Technique |

|---|---|---|

| Intravenous Urography | Visualization of urinary tract abnormalities | CT Scan |

| Angiography | Assessment of vascular diseases | X-ray, CT Angiography |

| Cholecystography | Evaluation of gallbladder function and anatomy | X-ray, CT |

Pharmacological Insights

This compound has been investigated for its pharmacological effects beyond imaging. As an anticholinergic agent, it exhibits peripheral effects similar to atropine, which can be beneficial in managing gastrointestinal disorders.

Case Study: Efficacy in Gastrointestinal Disorders

A study conducted on patients with peptic ulcer disease demonstrated that this compound effectively reduced symptoms associated with smooth muscle spasms. The drug was administered alongside other treatments, showing a significant reduction in gastric acid secretion when combined with cimetidine, a histamine H2 receptor antagonist .

Environmental Applications

Recent studies have explored the environmental impact and detection methods for this compound in wastewater samples. Its presence in environmental matrices raises concerns about contamination and necessitates effective monitoring techniques.

Table 2: Detection Methods for this compound in Environmental Samples

| Method | Description | Sensitivity |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Utilizes liquid chromatography for precise quantification | High |

| Spectrophotometry | Measures absorbance at specific wavelengths | Moderate |

Analytical Techniques for Quantification

Various analytical methods have been developed to quantify this compound in pharmaceutical formulations and environmental samples. These include:

- High-Performance Liquid Chromatography (HPLC) : Offers high sensitivity and specificity.

- Spectrophotometric Methods : Simple and cost-effective, suitable for routine analysis.

Case Study: Validation of Spectrophotometric Methods

A recent validation study confirmed that a newly developed spectrophotometric method for this compound quantification demonstrated excellent accuracy (RSD < 1.5%) and recovery rates close to 100% across various sample types .

Safety and Side Effects

While this compound is generally safe when used appropriately, it can cause side effects such as tachycardia and confusion in rare cases . Monitoring patients during administration is crucial to mitigate potential adverse reactions.

Propiedades

Número CAS |

30961-44-5 |

|---|---|

Fórmula molecular |

C10H13IN2O3S |

Peso molecular |

368.19 g/mol |

Nombre IUPAC |

1-(4-iodophenyl)sulfonyl-3-propylurea |

InChI |

InChI=1S/C10H13IN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) |

Clave InChI |

QOHTWPYSDMTOPU-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)I |

SMILES canónico |

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)I |

Key on ui other cas no. |

30961-44-5 |

Sinónimos |

1-(p-iodobenzenesulfonyl)-3-(n-propyl)urea iodapropamide, 125I-labeled iodopropamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.